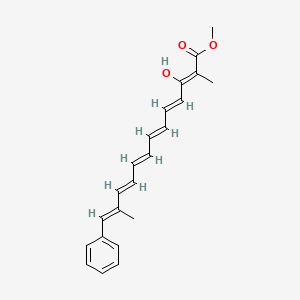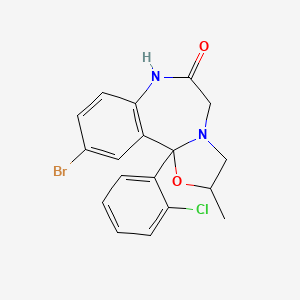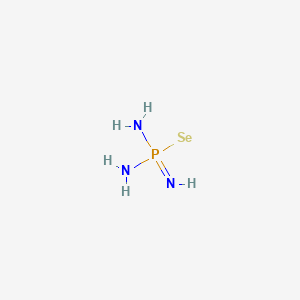
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- is a heterocyclic compound that belongs to the class of benzimidazoquinazolinones. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
准备方法
Synthetic Routes and Reaction Conditions
Regioselective Synthesis: The synthesis of benzimidazo(2,1-b)quinazolin-12(6H)-one derivatives can be achieved through the reaction of methyl anthranilates with N-arylcyanamides in the presence of p-TsOH in t-BuOH under reflux conditions.
Copper-Catalyzed Domino Synthesis: Another method involves the use of copper-catalyzed domino synthesis with cyanamide as a building block.
Microwave-Mediated Heterocyclization: This method involves the use of microwave irradiation to facilitate the heterocyclization process, leading to the formation of benzimidazo(2,1-b)quinazolin-12(6H)-ones.
Industrial Production Methods
化学反应分析
Types of Reactions
Oxidation: Benzimidazo(2,1-b)quinazolin-12(6H)-one derivatives can undergo oxidation reactions, often leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazoquinazolinones depending on the nucleophile used.
科学研究应用
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promise in inhibiting the growth of cancer cells and pathogens.
作用机制
The mechanism of action of benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
Quinazolin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Benzimidazoles: Another class of heterocyclic compounds with similar pharmacological properties.
Quinoxalines: These compounds also possess a fused ring system and are studied for their biological activities.
Uniqueness
Benzimidazo(2,1-b)quinazolin-12(6H)-one, 6-(3-(dimethylamino)propyl)- is unique due to its specific substitution pattern and the presence of the dimethylamino propyl side chain, which can enhance its biological activity and selectivity towards certain molecular targets.
属性
CAS 编号 |
32701-02-3 |
|---|---|
分子式 |
C19H20N4O |
分子量 |
320.4 g/mol |
IUPAC 名称 |
6-[3-(dimethylamino)propyl]benzimidazolo[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C19H20N4O/c1-21(2)12-7-13-22-16-10-5-6-11-17(16)23-18(24)14-8-3-4-9-15(14)20-19(22)23/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI 键 |
SVKRVMHGQONCKI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-[2-(2,4-dinitrophenyl)hydrazinylidene]nona-2,4,7-trienoate](/img/structure/B14689947.png)

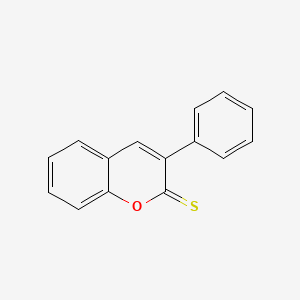


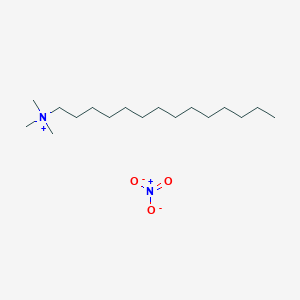


![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
